

Technical Guide: Spectroscopic Profiling of 1-Amino-3-iodonaphthalene[1]

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Compound of Interest

Compound Name: 1-Amino-3-iodonaphthalene

CAS No.: 90841-85-3

Cat. No.: B1629158

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Introduction & Structural Context

1-Amino-3-iodonaphthalene (also known as 3-iodonaphthalen-1-amine) is a critical bifunctional intermediate. Its utility stems from the orthogonal reactivity of the amino group (nucleophilic) and the iodo substituent (electrophilic).

- Chemical Formula: C

H

IN[1]

- Molecular Weight: 269.08 g/mol [1]
- Key Challenge: Distinguishing the 1,3-isomer from the more common 1,4-isomer (formed via direct iodination of 1-naphthylamine) and the 1,2-isomer (ortho-substituted).
- Synthesis Route: Unlike the 1,4-isomer, the 1,3-isomer is typically accessed via the reduction of 3-iodo-1-nitronaphthalene or through Sandmeyer reactions on 1,3-

diaminonaphthalene, ensuring the meta relationship between the nitrogen and iodine atoms on the same ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation pattern and molecular weight.

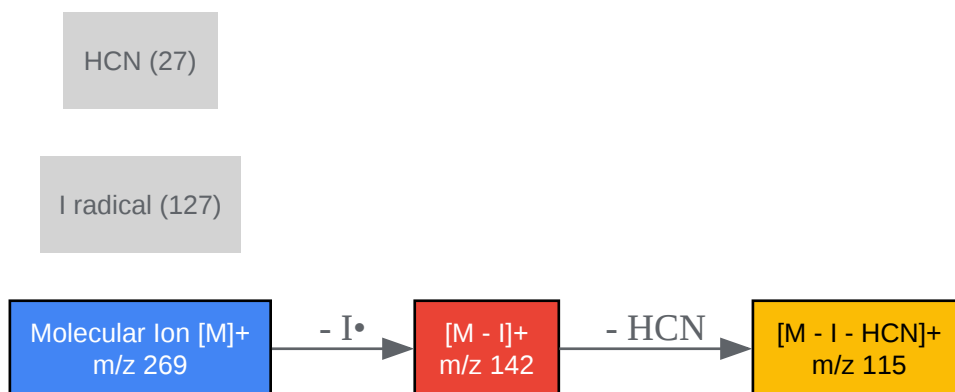
Ionization & Fragmentation Pattern (EI, 70 eV)

The Electron Impact (EI) spectrum is dominated by the stability of the naphthalene core and the lability of the carbon-iodine bond.

m/z (Mass-to-Charge)	Relative Abundance (%)	Assignment	Mechanistic Insight
269	100 (Base Peak)	$[M]^+$	Molecular ion. High stability due to aromatic system.
142	~40-60	$[M - I]^+$	Loss of Iodine radical (I^\bullet , 127 Da). Formation of the 1-aminonaphthyl cation.
127	~10-20	$[I]^+$	Iodine cation.
115	~15-25	$[M - I - HCN]^+$	Loss of HCN (27 Da) from the amino group after deiodination. Characteristic of aromatic amines.
134.5	< 5	$[M]^{2+}$	Doubly charged molecular ion (rare but possible in fused rings).

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation sequence observed in EI-MS.



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Figure 1: Proposed fragmentation pathway for **1-Amino-3-iodonaphthalene**.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the primary amine and the aromatic iodide. The substitution pattern (1,3-disubstituted) can be inferred from the out-of-plane (OOP) bending vibrations.

Frequency (cm ⁻¹)	Intensity	Assignment	Notes
3450, 3360	Medium	N-H Stretch	Characteristic doublet for primary amines (-NH ₂).
3050	Weak	C-H Stretch (Ar)	Aromatic C-H stretching vibrations.
1620	Strong	N-H Bend	Scissoring vibration of the NH ₂ group.
1590, 1500	Strong	C=C Stretch	Naphthalene ring skeletal vibrations.
1280	Medium	C-N Stretch	Aryl C-N stretching.
760-800	Strong	C-H OOP Bend	Indicative of 1,2,3-trisubstituted ring pattern (H2, H4).
580-600	Medium	C-I Stretch	Characteristic Carbon-Iodine stretch (often obscured but distinct in fingerprint).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 1,3-isomer from the 1,4-isomer. The key differentiator is the coupling pattern of the protons on the substituted ring.

¹H NMR (Proton) Data (400 MHz, DMSO-d₆)

- Solvent Effect: DMSO-d₆ is preferred to observe the exchangeable NH₂ protons.
- Isomer Logic: In the 1,3-isomer, the protons at positions 2 and 4 are meta to each other. H-2 is flanked by the Amino (EDG) and Iodo (EWG) groups.

Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment	Structural Logic
7.85	Doublet (d)	1H	$J \approx 8.0$	H-5	Peri-proton, deshielded by ring current.
7.70	Doublet (d)	1H	$J \approx 8.0$	H-8	Peri-proton.
7.65	Doublet (d)	1H	$J \approx 2.0$	H-4	Meta-coupling to H-2. Para to Amino group (shielded relative to naphthalene).
7.40 - 7.50	Multiplet (m)	2H	-	H-6, H-7	Distal ring protons.
7.25	Doublet (d)	1H	$J \approx 2.0$	H-2	Diagnostic Peak. Meta-coupling to H-4. Located between NH_2 and I. Shielded by ortho- NH_2 .
5.80	Broad Singlet	2H	-	$-\text{NH}_2$	Exchangeable protons. Chemical shift varies with concentration /solvent.

Critical Distinction:

- 1,3-Isomer: H-2 and H-4 appear as meta-coupled doublets ($J \sim 2$ Hz).
- 1,4-Isomer: H-2 and H-3 appear as ortho-coupled doublets ($J \sim 8$ Hz).

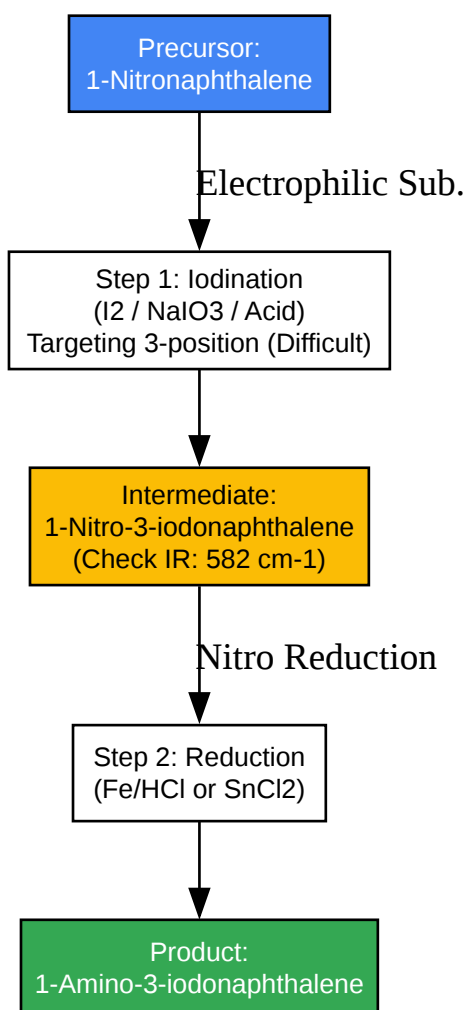
^{13}C NMR (Carbon) Data (100 MHz, DMSO- d_6)

The Carbon-13 spectrum exhibits the "Heavy Atom Effect" where the carbon attached to Iodine is significantly upfield.

Shift (δ , ppm)	Assignment	Electronic Effect
146.5	C-1 (C-NH ₂)	Deshielded by the strong electronegativity/resonance of Nitrogen.
136.0	C-4a	Quaternary bridgehead carbon.
128.5	C-5	Aromatic CH.
126.0 - 127.0	C-6, C-7, C-8	Aromatic CH.
122.0	C-8a	Quaternary bridgehead carbon.
118.5	C-4	Shielded by resonance from para-NH ₂ .
112.0	C-2	Ortho to NH ₂ , shielded.
96.5	C-3 (C-I)	Diagnostic Peak. Significantly shielded (upfield) due to the heavy atom effect of Iodine.

Experimental Workflow & Synthesis Context

Understanding the synthesis is crucial for interpreting impurity peaks (e.g., residual nitro compounds).



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Figure 2: Synthetic route highlighting the nitro-intermediate often used to access the 1,3-substitution pattern.

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Sources

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